![molecular formula C12H17N5 B2412337 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine CAS No. 1090440-60-0](/img/structure/B2412337.png)

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

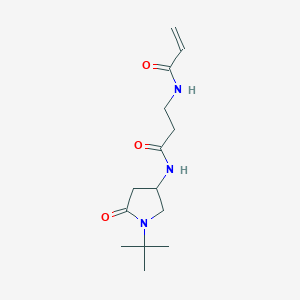

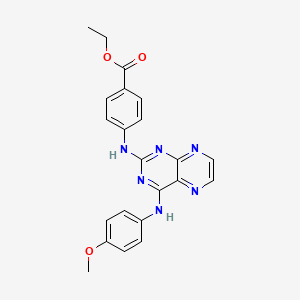

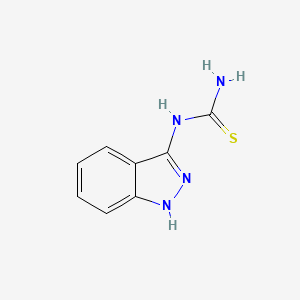

“2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

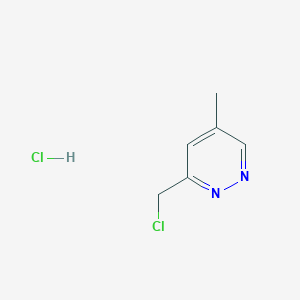

The synthesis of pyrazolo[3,4-d]pyrimidines has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” is complex, with multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving “2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine” are complex and involve multiple steps .Scientific Research Applications

- CDK2 Inhibition : Researchers have explored the use of this compound as a novel CDK2 inhibitor for cancer treatment. CDK2 plays a crucial role in cell cycle regulation, and inhibiting it selectively targets tumor cells. The synthesized derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These compounds could potentially serve as promising candidates for targeted cancer therapies.

- 1H-Pyrazolo[3,4-b]pyridine Derivatives : The compound has been utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. These heterocycles exhibit diverse biological activities and find applications in medicinal chemistry . Researchers continue to explore their potential as drug candidates.

- New Heterocycles : Investigations have revealed that certain derivatives of this compound possess antioxidant activity. These molecules may contribute to combating oxidative stress-related diseases . Further studies are needed to explore their efficacy and mechanisms of action.

- 5-Cyano-1H-Pyrazolo[3,4-b]pyridine Skeleton : A novel cyclization reaction has been established to construct compounds based on the 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton. This process involves aryl methyl ketones, malononitrile, and 5-aminopyrazoles. The reaction allows direct cleavage of the C–C bond of malononitrile, leading to the formation of the desired heterocyclic products .

- CDK2/Cyclin A2 Inhibitory Activity : Some of the synthesized compounds exhibit potent inhibitory activity against CDK2/cyclin A2. For instance, compound 14 demonstrated an IC50 value of 0.057 μM against CDK2, outperforming sorafenib (IC50: 0.184 μM). Dual activity against cancer cell lines and CDK2 makes compound 14 particularly interesting for further investigation .

- Compound 14 : This compound not only inhibits cell proliferation but also induces alterations in cell cycle progression and apoptosis within HCT cells. Its dual activity against cancer cells and CDK2 suggests potential therapeutic applications .

Cancer Treatment

Heterocyclic Synthesis

Antioxidant Properties

Cyclization Reactions

Enzymatic Inhibition

Cell Cycle Alteration and Apoptosis Induction

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase to the S phase, and its inhibition can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation. This leads to a halt in the cell cycle, specifically blocking the transition from the G1 phase to the S phase .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .

properties

IUPAC Name |

1-methyl-4-(2-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-9-5-3-4-6-17(9)12-10-7-15-16(2)11(10)13-8-14-12/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFLURWELHMBEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=NC3=C2C=NN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)

![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)